2,2,3,3-Tetrachlorobutane

Description

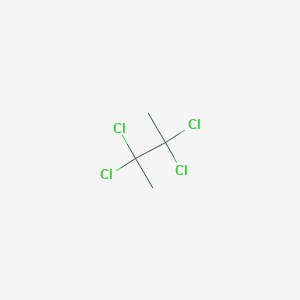

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

14499-87-7 |

|---|---|

Formule moléculaire |

C4H6Cl4 |

Poids moléculaire |

195.9 g/mol |

Nom IUPAC |

2,2,3,3-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |

Clé InChI |

WSPZFVOCHITLIY-UHFFFAOYSA-N |

SMILES |

CC(C(C)(Cl)Cl)(Cl)Cl |

SMILES canonique |

CC(C(C)(Cl)Cl)(Cl)Cl |

Autres numéros CAS |

14499-87-7 |

Synonymes |

2,2,3,3-Tetrachlorobutane |

Origine du produit |

United States |

Synthesis Methodologies and Mechanistic Pathways for 2,2,3,3 Tetrachlorobutane

Direct Halogenation Reactions

Direct halogenation stands as a primary route for the synthesis of 2,2,3,3-tetrachlorobutane. This approach involves the addition or substitution of chlorine atoms onto a four-carbon backbone, utilizing precursors such as alkynes or other chlorinated butanes. The specific pathways and conditions of these reactions are critical in achieving the target molecule.

The carbon-carbon triple bond in but-2-yne and the double bond in its derivatives serve as reactive sites for the additive chlorination to produce this compound.

The synthesis of this compound can be effectively achieved through a two-stage addition reaction starting from but-2-yne. slideserve.com In the first stage, but-2-yne reacts with chlorine to form the intermediate product, 2,3-dichlorobut-2-ene. slideserve.com This product is still unsaturated and can undergo a second addition reaction. slideserve.com

In the subsequent stage, more chlorine is added across the remaining double bond of 2,3-dichlorobut-2-ene. slideserve.com This second addition saturates the molecule, resulting in the final product, this compound. slideserve.comgoogle.com This sequential process ensures a controlled pathway to the desired tetrachlorinated alkane. slideserve.com

Table 1: Key Parameters for Optimizing Chlorination Selectivity

| Parameter | Influence on Reaction | Optimized Approach |

| Temperature | Controls reaction rate and minimizes side reactions like decomposition or over-chlorination. | Maintained within a specific range (e.g., 30-50°C for certain methods) to balance rate and selectivity. google.com |

| Reagent Addition | Affects local concentrations and can prevent runaway reactions or the formation of byproducts. | Gradual or dropwise addition of chlorine or the chlorinating agent ensures uniform reaction. beilstein-journals.org |

| Solvent | Can influence the reaction pathway (e.g., radical vs. ionic) and solubility of intermediates. | An inert solvent is typically chosen to avoid participation in the reaction. |

| Catalyst/Initiator | Required to start the reaction, especially in radical pathways. | UV light is commonly used to initiate radical chlorination. google.com |

A prevalent and efficient method for producing this compound involves the liquid-phase chlorination of 2,2,3-trichlorobutane (B78562) using chlorine gas under ultraviolet (UV) irradiation. google.com The reaction proceeds via a free-radical substitution mechanism. The process is initiated when UV light causes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. google.com

These radicals then abstract a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane, which is subsequently replaced by a chlorine atom to yield the final product. The reaction is exothermic, and cooling is necessary to maintain the optimal temperature range of 30°C to 50°C. google.com As the reaction proceeds, this compound precipitates as white crystals, which can be separated from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation. google.com The unreacted starting material can then be recovered and recycled, allowing for total yields of up to 84%.

Table 2: Research Findings on UV-Initiated Chlorination of 2,2,3-Trichlorobutane

| Parameter | Observation / Finding | Reference |

| Reactants | Liquid 2,2,3-trichlorobutane, Chlorine gas | google.com |

| Initiation | Ultraviolet (UV) light | google.com |

| Temperature | Maintained at 30-50°C by cooling | google.com |

| Product Formation | Crystalline precipitate of this compound | google.com |

| Byproduct | Hydrogen chloride gas | google.com |

| Initial Yield | 78% | |

| Total Yield (after recycling) | 84% |

The synthesis can also be approached through the controlled chlorination of less-chlorinated butane (B89635) derivatives. This method relies on directing the substitution of hydrogen atoms with chlorine atoms at specific positions on the butane chain.

The fundamental mechanism for the chlorination of butane and its derivatives is a free-radical chain reaction. smolecule.com This process consists of three distinct stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light or heat. smolecule.com

Propagation: This stage involves a two-step cycle. A chlorine radical abstracts a hydrogen atom from the alkane, creating an alkyl radical and a molecule of hydrogen chloride (HCl). The newly formed alkyl radical then reacts with another chlorine molecule to form the chlorinated alkane and a new chlorine radical, which continues the chain.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.

In the context of producing this compound, this pathway would involve the selective substitution of the remaining hydrogens on a suitable butane derivative until the desired structure is achieved. smolecule.com The symmetry of the final molecule means that the reaction must be carefully controlled to prevent the formation of other isomers. youtube.com

Controlled Chlorination of Butane Derivatives

Stereochemical Control Strategies

Achieving stereochemical control in the synthesis of molecules is a significant goal in organic chemistry. For reactions involving the formation of chiral centers, strategies are often employed to favor the formation of one enantiomer or diastereomer over others. In the context of reductive couplings, asymmetric intramolecular reactions using chiral templates, such as bis((+)-pinanediolato)diboron, have been shown to produce chiral diamines with high enantioselectivity. rsc.org This approach relies on a templated mechanism where the chiral auxiliary guides the stereochemical outcome of the coupling reaction. rsc.org While not specifically detailed for this compound, such principles of using chiral auxiliaries or catalysts are fundamental to stereochemical control.

Purification and Isolation Techniques in Synthesis

Following synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. Standard organic chemistry techniques such as extraction, fractional distillation, and recrystallization are employed. google.com

Fractional distillation is a key technique for purifying this compound, especially when it is present in a mixture with unreacted starting materials or other products. google.com This method separates compounds based on differences in their boiling points. For instance, after the catalytic hydrogenation of 1,1,1-trichloroethane (B11378), the organic components can be extracted and then isolated via fractional distillation. google.com Similarly, in syntheses where this compound is formed alongside other chlorinated butanes, fractional distillation is used to separate the desired isomer. The process can be monitored using gas chromatography to ensure the separation of impurities, with high-efficiency columns being used to remove final traces of contaminants. escholarship.org

Recrystallization is a highly effective method for purifying solid this compound. The crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the purified compound to crystallize out of the solution while impurities remain dissolved.

Several solvents have been successfully used for the recrystallization of this compound:

Methanol (B129727): After synthesis via catalytic hydrogenation, the residue can be recrystallized from methanol to yield pure this compound. google.com

Pentane (B18724): In a different synthesis route, the solid product was filtered and a sample was recrystallized from pentane to achieve purity. cdnsciencepub.com

Water: Recrystallization from water has also been reported as a purification method. sci-hub.se

The choice of solvent is critical and depends on the specific impurities present. Following crystallization, the pure solid is typically separated by filtration. cdnsciencepub.comgoogle.com

Mitigation of Solidification Issues in Reaction Systems

A significant operational challenge in the synthesis of this compound is the potential for solidification of the product or reactants within the reaction system. This is particularly problematic in continuous or flow-based processes where blockages can halt production and create hazardous conditions. The mitigation of these issues primarily revolves around two key strategies: the use of appropriate solvents or diluents and the precise control of reaction temperatures.

The inherent properties of the compounds involved in the synthesis pathways can contribute to solidification. For instance, in one method, the chlorination of 2,2,3-trichlorobutane yields this compound as a crystalline precipitate. While this facilitates separation, it can also lead to fouling and plugging of the reactor if not managed correctly.

A common and effective method to prevent solidification is the introduction of an inert solvent. The solvent acts to depress the freezing point of the reaction mixture, ensuring it remains in a liquid, manageable state. For this strategy to be successful, the solvent must not participate in or interfere with the primary reaction. In the synthesis of various tetrachlorobutane isomers, solidification can be a recurring problem. For example, in the production of 1,2,3,4-tetrachlorobutane (B46602), which involves isomers with different melting points, managing the reaction temperature is critical. researchgate.net One isomer, the meso form, is a solid at room temperature with a melting point of about 73°C, while the dl form is a liquid. researchgate.net Setting the reaction temperature based on the higher-melting-point isomer is often necessary. researchgate.net The use of a solvent can help maintain a lower, more stable reaction temperature, which can also suppress side reactions. researchgate.net

In a similar vein, the synthesis of 1,2,3,4-tetrachlorohexafluorobutane (B1297612) from 1,2,3,4-tetrachlorobutane benefits from the presence of a solvent to keep the reaction mixture homogeneous, especially when dealing with different isomers with varying melting points. researchgate.net The use of N-methylpyrrolidone as a solvent has been noted to be advantageous in ensuring the homogeneity of the reaction mixture in the synthesis of certain butanetriol and butanetetrol esters, where the reactants would not otherwise mix within the desired temperature range. ysu.am

Precise temperature control is another cornerstone of preventing solidification. The reaction must be maintained at a temperature above the melting point of the components in the mixture. For instance, in a patented process for preparing this compound, a temperature range of 30°C to 150°C is suggested, although the reaction can proceed at ambient temperatures. google.com This control not only prevents the freezing of reactants and products but also optimizes reaction kinetics and can improve the selectivity of the desired product.

The following interactive table provides a conceptual overview of how a solvent can mitigate solidification issues in a generalized tetrachlorobutane synthesis.

| Parameter | Reaction without Solvent | Reaction with Inert Solvent |

| Physical State | Potential for solid precipitation or crystallization, leading to a slurry or solid mass. | The mixture remains a homogeneous liquid phase. |

| System Operability | High risk of reactor fouling, blockages, and inconsistent mixing. | Smooth, continuous operation with improved heat and mass transfer. |

| Temperature Control | More challenging due to phase changes and potential for localized overheating. | More stable and uniform temperature profile throughout the reactor. |

| Outcome | Potential for process interruption, reduced yield, and increased maintenance. | Stable, predictable process with potentially higher efficiency and easier handling. |

Reactivity and Transformational Chemistry of 2,2,3,3 Tetrachlorobutane

Electrophilic Character and Nucleophilic Substitution Reactions

The chemical behavior of 2,2,3,3-tetrachlorobutane is largely dictated by the strong electronegativity of the four chlorine atoms. This heavy chlorination induces a significant electrophilic character on the C2 and C3 carbon atoms, making them susceptible to attack by nucleophiles. smolecule.comsmolecule.com As a member of the chloroalkane family, this compound readily undergoes nucleophilic substitution reactions, where the chlorine atoms, being good leaving groups, are displaced by a variety of nucleophilic species. smolecule.comrammohancollege.ac.in

Hydrolysis to Alcohol Derivatives

The reaction of halogenoalkanes with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is a classic example of nucleophilic substitution known as hydrolysis. savemyexams.com In this reaction, the hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbon center, leading to the displacement of a chloride ion and the formation of an alcohol. smolecule.comsavemyexams.com While the direct hydrolysis of this compound is not extensively detailed in readily available literature, the hydrolysis of a closely related derivative, 1,4-diacetoxy-2,2,3,3-tetrachlorobutane, has been documented. Refluxing this compound with water and a catalytic amount of sulfuric acid results in the hydrolysis of the ester groups and the tetrachlorobutane backbone to yield 2,2,3,3-tetrachloro-1,4-butanediol. google.com This transformation underscores the stability of the C-Cl bonds under these specific hydrolytic conditions while demonstrating the formation of alcohol derivatives from a tetrachlorobutane structure.

Table 1: Nucleophilic Substitution - Hydrolysis

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Halogenoalkane | Hydroxide ion (OH⁻) | Aqueous solution, heat | Alcohol savemyexams.com |

Formation of Amine Derivatives

Similar to hydrolysis, this compound is expected to react with ammonia (B1221849) and amines to form amine derivatives. smolecule.comsmolecule.com In this type of nucleophilic substitution, the lone pair of electrons on the nitrogen atom of ammonia (NH₃) attacks the electrophilic carbon of the halogenoalkane. savemyexams.com This reaction typically requires heating an ethanolic solution of the halogenoalkane with an excess of ammonia under pressure. The product is a primary amine. savemyexams.com Using an excess of ammonia is crucial to minimize subsequent reactions, as the resulting amine is also a nucleophile and can react with the remaining halogenoalkane. savemyexams.com This reaction pathway provides a method for introducing nitrogen-containing functional groups, transforming chlorinated hydrocarbons into valuable amine intermediates.

Table 2: Nucleophilic Substitution - Amine Formation

| Reactant | Nucleophile | Conditions | Product Type |

|---|

Elimination Reactions for Unsaturated Systems

Elimination reactions of this compound provide a direct route to unsaturated C4 systems, most notably but-2-yne. These reactions involve the removal of the four chlorine atoms to generate two new pi bonds, resulting in a carbon-carbon triple bond.

Dehydrohalogenation to But-2-yne via Zinc Dust

The reaction of this compound with zinc dust, typically with heating, is a well-established method for the synthesis of but-2-yne. scribd.comsarthaks.comtardigrade.indoubtnut.com This process is a dehalogenation reaction, where zinc acts as a reducing agent, removing the vicinal chlorine atoms. infinitylearn.com The zinc metal facilitates the elimination of two molecules of zinc chloride (ZnCl₂) to form the stable triple bond of but-2-yne. youtube.com This reaction is an efficient and direct conversion of a saturated tetrachlorinated alkane to an internal alkyne. youtube.com

Table 3: Dehalogenation with Zinc Dust

| Reactant | Reagent | Conditions | Product | Reaction Type |

|---|

Dehydrohalogenation to But-2-yne via Alcoholic Potassium Hydroxide

Alcoholic potassium hydroxide (KOH) is a common reagent used to induce dehydrohalogenation reactions, which involve the removal of a hydrogen atom and a halogen from adjacent carbons. alliantacademy.com For vicinal dihalides, treatment with alcoholic KOH typically eliminates one molecule of hydrogen halide to form an alkenyl halide. alliantacademy.com A subsequent elimination, often requiring a stronger base like sodamide (NaNH₂), is necessary to form the alkyne. alliantacademy.com However, for the conversion of this compound to but-2-yne, alcoholic KOH is sometimes cited as a potential reagent, suggesting it can effect the necessary double dehydrohalogenation under vigorous conditions. scribd.com

Computational Predictions of Regioselectivity in Elimination

Modern computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity of elimination processes. rsc.orgnih.gov For isomers such as 1,2,3,4-tetrachlorobutane (B46602), computational studies using Density Functional Theory (DFT) have been utilized to predict the regioselectivity in elimination reactions. These theoretical models analyze the electronic structure and energy profiles of possible reaction pathways. By calculating the activation energies for the formation of different regioisomeric products, chemists can predict which isomer is more likely to form. nih.gov This approach provides valuable insight into the underlying electronic factors that control reaction selectivity and is crucial for designing efficient and predictable synthetic routes. researchgate.net

Reactions Leading to Cumulenes and Butadienes

This compound serves as a valuable precursor for the synthesis of chlorinated butadienes, which are important industrial monomers. justia.com The transformation of polychlorinated alkanes into unsaturated compounds like butadienes and potentially cumulenes involves elimination reactions, typically dehydrochlorination or dehalogenation.

A key application is its use as an intermediate in the synthesis of 2,3-dichloro-1,3-butadiene (B161454). google.com This conversion is achieved through partial dehydrohalogenation. justia.com The process of dehydrochlorinating 1,2,3,4-tetrachlorobutane, a structural isomer, to yield 2,3-dichloro-1,3-butadiene often involves contacting the starting material with an aqueous base in the presence of a phase transfer catalyst, which results in a mixture of trichlorobutenes and dichlorobutadienes. justia.com High conversion conditions can lead to the formation of undesirable isomers. justia.com

While the direct conversion of this compound to cumulenes (compounds with three or more consecutive double bonds) is not extensively detailed in available research, the synthesis of cumulenes often proceeds through the reductive elimination of diols or dehalogenation of tetrahaloalkanes. d-nb.infowikipedia.org The simplest cumulene, butatriene (H₂C=C=C=CH₂), features a rigid, linear carbon chain due to the sp hybridization of the internal carbon atoms. wikipedia.org

| Reactant | Primary Product | Reaction Type | Reference |

|---|---|---|---|

| This compound | 2,3-Dichloro-1,3-butadiene | Partial Dehydrochlorination | google.com |

| 1,2,3,4-Tetrachlorobutane | 2,3-Dichloro-1,3-butadiene | Dehydrochlorination | justia.com |

Thermal Decomposition Pathways

Like many halogenated hydrocarbons, this compound is susceptible to decomposition upon exposure to high temperatures. d-nb.info While specific studies on its thermal decomposition are not widely detailed, pathways can be inferred from analogous compounds. The thermal decomposition of the related compound 2,2,3,3-tetrachlorohexafluorobutane is known to generate carbon oxides and hydrogen halides (hydrogen chloride and hydrogen fluoride). smolecule.com By analogy, the thermal decomposition of this compound is expected to yield hydrogen chloride and various carbon oxides.

Research into the decomposition of simpler chlorinated alkanes, such as the laser-induced thermal decomposition of 1,2-dichloroethane, reveals a free-radical chain reaction mechanism. doubtnut.com This process yields vinyl chloride and hydrogen chloride as major products, but also a variety of by-products including ethene, ethyne, and even 1,2,3,4-tetrachlorobutane. doubtnut.com This suggests that the thermal decomposition of this compound could also proceed through a complex radical mechanism, potentially leading to a mixture of smaller unsaturated molecules and other chlorinated hydrocarbons through fragmentation and recombination reactions.

| Starting Compound | Potential Decomposition Products | Basis of Prediction | Reference |

|---|---|---|---|

| This compound | Hydrogen chloride, Carbon oxides, Other chlorinated hydrocarbons | Analogy to similar compounds | d-nb.infosmolecule.com |

| 2,2,3,3-Tetrachlorohexafluorobutane | Carbon oxides, Hydrogen chloride, Hydrogen fluoride | Direct Observation | smolecule.com |

| 1,2-Dichloroethane | Vinyl chloride, HCl, Ethene, Ethyne, 1,2,3,4-Tetrachlorobutane | Direct Observation (Free-radical mechanism) | doubtnut.com |

Stereochemical and Conformational Analysis of 2,2,3,3 Tetrachlorobutane

Identification and Characterization of Stereoisomers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key requirement for most forms of stereoisomerism in alkanes is the presence of one or more chiral centers—a carbon atom attached to four different substituent groups.

An analysis of the structure of 2,2,3,3-tetrachlorobutane, which is CH₃-CCl₂-CCl₂-CH₃, reveals that the molecule does not possess any chiral centers. nih.govchemspider.com Carbon-2 (C2) is bonded to a methyl group (-CH₃), a trichloromethyl group (-CCl₂CH₃), and two identical chlorine atoms (-Cl). Similarly, Carbon-3 (C3) is bonded to a methyl group, a trichloromethyl group, and two identical chlorine atoms. Since a chiral center must be bonded to four different groups, neither C2 nor C3 qualifies as a chiral center. msu.edu As a result, this compound is an achiral molecule and does not exhibit stereoisomerism.

Meso and Chiral Diastereomeric Forms

The concepts of meso and chiral diastereomeric forms apply to compounds that have multiple chiral centers. msu.edulibretexts.org A meso compound is an achiral member of a set of stereoisomers that includes at least two chiral centers, distinguished by an internal plane of symmetry. msu.edu Diastereomers are stereoisomers that are not mirror images of one another. libretexts.org

Because this compound lacks the prerequisite of having any chiral centers, it cannot be divided into stereoisomeric forms. Therefore, the classifications of meso compounds and chiral diastereomers are not applicable to this molecule.

Distinguishing Enantiomers and Diastereomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a property that arises from the presence of chirality in a molecule. libretexts.org Diastereomers are any stereoisomers that are not enantiomers; this category includes meso compounds and geometric isomers. libretexts.org The distinction between these forms is fundamental to understanding the stereochemistry of molecules with multiple chiral centers.

As this compound is achiral and possesses no stereoisomers, it does not have enantiomeric or diastereomeric forms.

Conformational Isomerism and Dynamics

While this compound has no stereoisomers, it does exhibit conformational isomerism. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the analysis focuses on the rotation around the central Carbon-2 to Carbon-3 bond.

Staggered and Gauche Conformations

Rotation around the C2-C3 bond gives rise to several key conformations, which can be visualized using Newman projections. Staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, are generally energy minima. libretexts.org Eclipsed conformations represent energy maxima. libretexts.org

The primary staggered conformations for this compound are:

Anti Conformation: The two methyl (-CH₃) groups are positioned 180° apart from each other. This arrangement minimizes steric repulsion between the bulkiest groups, making it the most stable conformation. libretexts.orgyoutube.com

Gauche Conformation: The two methyl groups are adjacent, with a dihedral angle of approximately 60°. youtube.commasterorganicchemistry.com This conformation is less stable than the anti form due to steric strain between the two methyl groups. libretexts.org

Eclipsed conformations occur when the substituents on both carbons are aligned. The least stable conformation is the fully eclipsed form, where the two methyl groups are aligned with a dihedral angle of 0°, maximizing steric and torsional strain. masterorganicchemistry.com

Internal Rotation and Rotational Barriers

The rotation around the C2-C3 bond is not entirely free; it is restricted by an energy barrier. This barrier is the energy difference between the most stable conformation (anti) and the least stable conformation (fully eclipsed). The energy cost is a combination of torsional strain (repulsion between bonding electrons in adjacent eclipsed bonds) and steric strain (repulsion between the electron clouds of bulky groups). libretexts.org

| Interaction Type | Dihedral Angle | Relative Energy Level | Primary Contributing Factors |

| Anti (Staggered) | 180° | Lowest | Minimized steric and electrostatic repulsion |

| Gauche (Staggered) | 60° | Higher than Anti | Steric repulsion between methyl groups |

| Eclipsed | 120° | High | Torsional strain; Steric repulsion (CH₃-Cl, Cl-Cl) |

| Fully Eclipsed | 0° | Highest | Torsional strain; Maximum steric repulsion (CH₃-CH₃) |

Influence of Steric and Electrostatic Effects on Conformational Stability

The stability of the different conformers of this compound is determined by a balance of steric and electrostatic effects.

Steric Effects: This refers to the repulsive force that arises when bulky atomic groups are forced into close proximity, causing their electron clouds to overlap. libretexts.orgnih.gov In this compound, the methyl groups and chlorine atoms are significantly larger than hydrogen atoms. Steric hindrance is the dominant factor in destabilizing the eclipsed conformations, especially the fully eclipsed form where the two methyl groups are aligned. masterorganicchemistry.com It also accounts for the higher energy of the gauche conformer relative to the anti conformer. libretexts.org

Electrostatic Effects: The carbon-chlorine (C-Cl) bond is polar, with the chlorine atom carrying a partial negative charge and the carbon atom a partial positive charge. This creates a bond dipole. In different conformations, these dipoles interact. Repulsion between the partial negative charges on the chlorine atoms can destabilize conformations where these atoms are close together. This dipole-dipole repulsion contributes to the energy of the eclipsed conformations and can influence the relative stability of the gauche and anti forms. youtube.com In some highly electronegative substituted molecules, attractive electronic effects like hyperconjugation can favor a gauche conformation, but for larger atoms like chlorine, repulsive steric and electrostatic effects typically dominate. msu.eduwikipedia.org

Influence of Stereochemical Configuration on Reactivity and Molecular Interactions

The spatial arrangement of atoms in the stereoisomers of this compound—specifically the achiral meso form and the chiral (2R,3R) and (2S,3S) enantiomeric pair—has a direct and predictable influence on their physical properties and chemical reactivity. Although detailed experimental data comparing the isomers of this specific compound are scarce in readily available literature, established principles of stereochemistry allow for a thorough analysis of the expected differences in their molecular interactions and reaction kinetics. These differences primarily arise from variations in molecular symmetry, intermolecular forces, and steric hindrance.

Density and Solubility Variations Across Isomers

The physical properties of a molecule, such as density and solubility, are determined by the efficiency of its crystal lattice packing and the strength of its intermolecular forces. Stereoisomers, having different three-dimensional structures, often exhibit distinct physical properties.

| Property | Reported Value (Isomer Unspecified) | Expected Variation Between Isomers |

|---|---|---|

| Density | 1.397 g/cm³ lookchem.com | The meso isomer is expected to have a different density from the enantiomers due to differences in crystal lattice packing efficiency. |

| Boiling Point | 166.7°C at 760 mmHg lookchem.com | Diastereomers (meso vs. enantiomers) will have different boiling points. Enantiomers have identical boiling points. |

| Solubility (LogP) | 3.374 lookchem.com | Slight variations in solubility are expected due to differences in lattice energy and dipole moments between the meso and enantiomeric forms. |

Steric Hindrance Effects on Nucleophilic Substitution Rates

Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism, are highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.com In this compound, the carbon atoms C2 and C3 are the electrophilic centers susceptible to nucleophilic attack. The rate of such a reaction would be significantly influenced by the stereochemical arrangement of the bulky chlorine atoms and methyl groups surrounding these centers.

The different stereoisomers of this compound will present unique steric environments to an incoming nucleophile. By examining the Newman projections of the staggered conformations (which are the most stable), we can analyze the steric accessibility of the electrophilic carbons.

Anti-periplanar Conformation: In this conformation, the bulky groups are as far apart as possible, generally minimizing steric strain. However, the accessibility for a backside attack (required for an SN2 reaction) depends on which groups are gauche (adjacent) to the leaving group (a chlorine atom).

Gauche Conformation: This conformation is typically higher in energy due to increased steric repulsion between bulky groups. A nucleophile approaching a carbon in a gauche conformation would encounter more significant steric hindrance.

The relative populations of these conformers and the specific steric environment in the crucial transition state for nucleophilic attack will differ between the meso and the enantiomeric isomers. For the meso isomer, the (2R, 3S) configuration results in a different set of conformational energy profiles compared to the (2R, 3R) or (2S, 3S) enantiomers.

For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group. The rate of this reaction is inversely proportional to the steric bulk hindering this approach.

| Isomer | Conformational Feature | Anticipated Effect on SN2 Rate |

|---|---|---|

| meso-(2R,3S) | Possesses unique conformers due to its internal symmetry. The steric environment for nucleophilic attack at C2 is identical to that at C3. | The reaction rate will be determined by the steric hindrance in its most reactive staggered conformation. |

| Enantiomers (2R,3R) & (2S,3S) | Lack an internal plane of symmetry, leading to a different set of conformer stabilities and steric environments compared to the meso form. | The rate of nucleophilic substitution is expected to be different from that of the meso isomer due to a distinct steric profile in the transition state. |

Advanced Spectroscopic Characterization Techniques for 2,2,3,3 Tetrachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for characterizing the molecular structure and dynamics of 2,2,3,3-tetrachlorobutane. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with temperature-dependent studies, reveals a comprehensive picture of its atomic arrangement and internal motions. digimat.in

¹H NMR for Methyl Group Proton Resonances

Due to the symmetrical nature of this compound (CH₃-CCl₂-CCl₂-CH₃), the two methyl (CH₃) groups are chemically equivalent. Consequently, at room temperature, the ¹H NMR spectrum exhibits a single, sharp resonance (a singlet) for all six protons. askfilo.com The electronegative chlorine atoms on the adjacent carbons cause a downfield shift of this signal compared to a non-halogenated alkane. The typical chemical shift for protons on a carbon adjacent to a halogenated carbon falls in the range of 2.5–4.0 ppm. libretexts.org

¹³C NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear analysis of its carbon skeleton, showing two distinct signals corresponding to the two unique carbon environments in the molecule.

Methyl Carbons (C1 and C4): The two methyl carbons are equivalent and appear as a single resonance in the upfield region of the spectrum.

Quaternary Carbons (C2 and C3): The two carbons bonded to the chlorine atoms are also equivalent. These carbons are significantly deshielded due to the strong electron-withdrawing effect of the two attached chlorine atoms, causing their signal to appear substantially downfield. The chemical shift for carbons bonded to halogens typically appears in the 25-70 ppm range. compoundchem.comwisc.edu

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reason for Shift |

|---|---|---|

| C1, C4 (-CH3) | 10 - 25 | Standard alkyl region, slightly deshielded by proximity to chlorinated carbons. |

| C2, C3 (-CCl2-) | 70 - 90 | Strongly deshielded by two electronegative chlorine atoms. |

Application of Coupling Constants for Stereoisomer Differentiation

Spin-spin coupling constants (J-values) are critical in NMR for determining the connectivity and stereochemical relationships between atoms, particularly the dihedral angles between vicinal protons. magritek.com For stereoisomers, such as the meso and (d,l) forms of related compounds like 2,3-dichlorobutane, the magnitude of the vicinal proton-proton coupling constant (³JHH) can differentiate between gauche and anti conformations, which in turn helps identify the specific isomer. magritek.commdpi.com

However, this compound has no chiral centers and therefore no stereoisomers. Furthermore, it lacks protons on the C2 and C3 carbons, meaning there are no vicinal protons to exhibit such coupling. While the principle of using coupling constants is a powerful tool for differentiating stereoisomers in other polychlorinated butanes, it is not directly applicable for this specific purpose in this compound itself.

Dynamic NMR Spectroscopy for Conformational Exchange Rate Measurement

Dynamic NMR (DNMR) is employed to study the kinetics of conformational changes in molecules, such as the rotation around the central C2-C3 single bond in this compound. libretexts.org This rotation leads to an equilibrium between different staggered conformers, primarily the anti and gauche forms.

At Room Temperature: The rotation around the C2-C3 bond is rapid on the NMR timescale. This fast exchange averages the signals of the different conformers, resulting in the single sharp singlet observed in the ¹H spectrum. askfilo.com

At Low Temperatures: As the temperature is lowered, the rate of rotation decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough for the individual conformers to be observed as separate signals. digimat.in For this compound, cooling to -50°C results in the appearance of two distinct singlets of unequal intensity, corresponding to the anti and gauche conformers. askfilo.com The difference in their chemical shifts and their relative populations (integrals) can be measured.

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the rate of exchange and the activation energy (rotational barrier) for this conformational process using the Eyring equation. nih.govresearchgate.net For molecules with bulky substituents, this barrier is often in the range of 8 to 25 kcal/mol. digimat.in

Infrared (IR) Spectroscopy

Analysis of Characteristic Vibrational Modes

The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its C-H, C-C, and C-Cl bonds.

C-H Vibrations: The methyl groups give rise to characteristic C-H stretching and bending modes.

Stretching: Strong absorptions from symmetric and asymmetric C-H stretching are typically observed in the 2850–3000 cm⁻¹ region. msu.edu

Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations appear in the 1450–1470 cm⁻¹ and 1370–1380 cm⁻¹ regions, respectively. libretexts.org

C-Cl Vibrations: The most distinctive feature for this molecule is the strong absorption from the C-Cl stretching modes. Due to the presence of multiple chlorine atoms, these bands are typically intense and appear in the fingerprint region of the spectrum. The C-Cl stretching vibrations for chlorinated alkanes are generally found in the 550–850 cm⁻¹ range. quora.comorgchemboulder.com The complexity in this region arises from multiple overlapping C-Cl and C-C vibrations. orgchemboulder.com

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 3000 | C-H Stretch (methyl) | Medium-Strong |

| 1450 - 1470 | C-H Bend (asymmetric) | Medium |

| 1370 - 1380 | C-H Bend (symmetric) | Medium |

| 550 - 850 | C-Cl Stretch | Strong |

Theoretical Infrared Spectra Calculations

Theoretical calculations of the infrared (IR) spectrum serve as a powerful predictive tool in the structural analysis of molecules like this compound. These computations, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can forecast the vibrational frequencies and intensities of a molecule's bonds. The fundamental principle for a molecule to absorb infrared radiation is that the vibration must cause a change in the molecule's dipole moment wiley.com.

For this compound (C₄H₆Cl₄), theoretical calculations would predict the frequencies at which its constituent bonds vibrate when they absorb IR radiation. The primary vibrational modes expected would include:

C-H stretching and bending: Associated with the two methyl (-CH₃) groups.

C-C stretching: For the bonds forming the carbon backbone of the molecule.

C-Cl stretching and bending: Stemming from the four chlorine atoms attached to the central carbon atoms.

Table 1: Predicted Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2950 - 3050 | Vibrations of the C-H bonds in the methyl groups. |

| C-H Asymmetric/Symmetric Bending | 1375 - 1470 | Scissoring and rocking motions of the methyl group hydrogens. |

| C-C Stretching | 800 - 1200 | Stretching of the carbon-carbon single bonds in the butane (B89635) backbone. |

| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bonds. This region may show strong absorption due to the high polarity of the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, it provides information about the molecular weight and the structure through the fragmentation pattern of the molecule upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In a typical GC-MS analysis of a mixture containing this compound, the GC component first separates the compound from other volatile and semi-volatile components based on their boiling points and affinity for the GC column's stationary phase. etamu.edu

Once separated, the this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process forms a positively charged molecular ion ([M]⁺) and various fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). Therefore, the molecular ion peak for this compound, which contains four chlorine atoms, will appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, confirming the number of chlorine atoms in the ion. The fragmentation pattern is dominated by the cleavage of C-C and C-Cl bonds, leading to stable carbocations.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion (m/z) | Proposed Fragment Structure | Significance |

|---|---|---|

| 194, 196, 198, 200, 202 | [C₄H₆Cl₄]⁺ | Molecular ion peak cluster, confirming the molecular weight and presence of four chlorine atoms. The most abundant peak in this cluster would correspond to the ion containing only ³⁵Cl isotopes. |

| 159, 161, 163, 165 | [C₄H₆Cl₃]⁺ | Loss of a chlorine radical from the molecular ion. |

| 117, 119, 121 | [C₂H₃Cl₂]⁺ | Cleavage of the central C-C bond, a common fragmentation pathway for this structure. |

| 82, 84 | [C₂H₃Cl]⁺ | Further loss of a chlorine atom from the [C₂H₃Cl₂]⁺ fragment. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might identify a fragment at m/z 117, HRMS can distinguish the [C₂H₃³⁵Cl₂]⁺ ion (exact mass: 116.9533) from other ions that have the same nominal mass but a different elemental composition.

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By measuring the exact mass of the molecular ion and comparing it to the theoretical mass calculated from the atomic masses of its constituent isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ³⁷Cl), the elemental formula C₄H₆Cl₄ can be definitively confirmed.

Elucidate Fragmentation Pathways: The precise mass of each fragment ion helps to verify its elemental composition, providing strong evidence for proposed fragmentation mechanisms and lending greater confidence to the structural identification. scholaris.ca

Table 3: Comparison of Nominal vs. Exact Mass for this compound

| Ion Formula | Nominal Mass | Calculated Exact Mass (Da) |

|---|---|---|

| C₄H₆³⁵Cl₄ | 194 | 193.92236 |

| C₄H₆³⁵Cl₃³⁷Cl | 196 | 195.91941 |

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern produced when a beam of X-rays strikes a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms, their chemical bonds, bond angles, and other structural details. nih.gov

Since this compound is a liquid or low-melting solid at room temperature, it is not readily amenable to single-crystal X-ray diffraction. However, the technique is invaluable for elucidating the structure of its solid, crystalline derivatives. If this compound were used as a precursor in a reaction to form a new, crystalline compound, X-ray crystallography could be employed to:

Unambiguously confirm the connectivity of the atoms in the derivative molecule.

Determine the precise three-dimensional arrangement of the tetrachlorobutane moiety within the larger crystal structure.

Provide accurate measurements of bond lengths and angles , which can offer insights into steric strain and electronic effects caused by the bulky, electronegative chlorine atoms.

The resulting crystal structure would provide the ultimate proof of the molecular framework derived from the original this compound starting material. researchgate.netresearchgate.net

Polarimetry for Meso-Form Dominance Confirmation

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. Chiral molecules, which are non-superimposable on their mirror images, are optically active and will rotate light. Achiral molecules are optically inactive.

However, the concept of a meso form is not applicable to this compound. The structure of this molecule is CH₃-CCl₂-CCl₂-CH₃. In this molecule, neither carbon-2 nor carbon-3 is a chiral center, as each is bonded to two identical chlorine atoms and two different carbon groups. For a carbon to be a chiral center, it must be bonded to four different groups.

Since this compound lacks any chiral centers, it does not have stereoisomers such as enantiomers or diastereomers (including meso forms). It is an inherently achiral molecule.

Therefore, when analyzed by polarimetry, a sample of pure this compound would show no optical rotation. This lack of rotation is due to the molecule's fundamental achirality, not the presence of a meso form or a racemic mixture. Polarimetry would simply confirm the compound's optically inactive nature.

Computational Chemistry and Theoretical Modeling of 2,2,3,3 Tetrachlorobutane

Density Functional Theory (DFT) Studies

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of chemical properties and reaction behaviors. However, no dedicated DFT studies on 2,2,3,3-tetrachlorobutane have been identified in the existing literature.

Prediction of Regioselectivity in Chemical Transformations

There are no available DFT studies that predict the regioselectivity of chemical transformations involving this compound. Such studies would theoretically calculate the energy barriers for reactions at different sites on the molecule, for instance, in dehydrochlorination reactions, to predict the favored product isomer.

Calculation of Reaction Energetic Profiles

No published research has been found that details the calculation of reaction energetic profiles for this compound using DFT. This type of analysis would involve mapping the energy of the system along a reaction coordinate, identifying transition states, and determining activation energies for reactions such as its synthesis or decomposition.

Structural Proposal and Characterization

While basic structural information for this compound is known, there are no specific DFT studies in the literature focused on proposing or characterizing its three-dimensional structure, bond lengths, bond angles, and electronic properties in detail.

Ab Initio Computational Investigations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. They are often used to provide highly accurate results and deep mechanistic understanding.

Providing Mechanistic Insights Beyond Experimental Observation

No ab initio computational studies have been located that provide mechanistic insights into the reactions or properties of this compound. Such research could, for example, elucidate the step-by-step mechanism of its formation or its atmospheric degradation pathways at a quantum mechanical level.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing detailed information about conformational flexibility and dynamics. Despite the existence of a rotatable central carbon-carbon bond in this compound, no studies utilizing molecular dynamics simulations to analyze its conformational landscape or the energy barriers between different rotational isomers (rotamers) were found.

Molecular Similarity Measures for Property Estimation

In the field of computational chemistry, the principle of molecular similarity is a cornerstone for estimating the properties of chemical compounds. nih.gov This principle posits that structurally similar molecules are likely to exhibit similar physicochemical and biological properties. nih.gov For a compound like this compound, where extensive experimental data may be lacking, molecular similarity measures offer a valuable, non-experimental route to predict its behavior. These methods are integral to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which seek to establish a mathematical correlation between a molecule's structure and its activity or properties. wikipedia.orgmedcraveonline.com

The process of using molecular similarity for property estimation involves several key steps. First, the structure of the target molecule, in this case, this compound, and a database of reference compounds with known properties are represented numerically using molecular descriptors or fingerprints. nih.gov These representations capture various aspects of the molecule's topology, geometry, and electronic features. nih.gov Subsequently, a similarity metric is employed to quantify the degree of resemblance between the target molecule and each compound in the reference set. medium.com Finally, the properties of the most similar reference compounds are used to estimate the corresponding properties of the target molecule, often through a weighted averaging scheme or more complex predictive models. medcraveonline.com

Commonly Used Similarity Measures:

A variety of similarity coefficients can be used to compare molecular fingerprints, with the Tanimoto coefficient and the Dice index being two of the most prevalent. medium.comvolkamerlab.org

Tanimoto Coefficient (or Jaccard Index): This is one of the most widely used similarity metrics in cheminformatics. medium.comgitbook.io It is particularly effective for comparing binary fingerprints. The formula for the Tanimoto coefficient (Tc) between two molecules A and B is:

Tc = c / (a + b - c)

Where:

'a' is the number of features (bits set to 1) in molecule A.

'b' is the number of features in molecule B.

'c' is the number of features common to both A and B. volkamerlab.org

The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical). medium.com

Dice Similarity: The Dice index is another popular measure that is closely related to the Tanimoto coefficient. volkamerlab.org The formula for the Dice similarity is:

Dice = 2c / (a + b)

The Dice similarity also ranges from 0 to 1, and like the Tanimoto coefficient, a higher value indicates greater similarity. medium.com

The following table provides a conceptual overview of how molecular similarity could be applied to estimate a property of this compound by comparing it to other structurally related chlorinated butanes. Please note that the similarity scores and property values in this table are hypothetical and for illustrative purposes only, due to the lack of specific research data for this compound.

| Compound Name | Structure | Hypothetical Tanimoto Similarity to this compound | Known Property (e.g., Boiling Point °C) |

| 1,1,2,2-Tetrachlorobutane | Cl₂CHCHClCH₂CH₃ | High | 174 |

| 1,2,2,3-Tetrachlorobutane | CH₂ClCCl₂CHClCH₃ | High | 185 |

| 2,3-Dichlorobutane | CH₃CHClCHClCH₃ | Medium | 158 |

| Butane (B89635) | CH₃CH₂CH₂CH₃ | Low | -1 |

Table 1. Conceptual Application of Molecular Similarity for Property Estimation of this compound.

In a real-world application, a large dataset of compounds would be used, and the property of interest for this compound would be estimated based on the properties of the compounds with the highest similarity scores. The accuracy of such predictions is highly dependent on the quality and diversity of the training data and the applicability domain of the QSAR model. wikipedia.org

Environmental Fate and Degradation Studies of 2,2,3,3 Tetrachlorobutane

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photolysis and hydrolysis.

Photolytic Degradation (UV Exposure)

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. For many chlorinated alkanes, the carbon-chlorine bond can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. This process can initiate a cascade of reactions, leading to the gradual breakdown of the parent molecule. However, without specific experimental studies on 2,2,3,3-tetrachlorobutane, it is not possible to provide data on its light absorption properties, quantum yield of degradation, or the specific photoproducts formed.

Hydrolysis under Varied pH Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium (acidic, neutral, or basic). Chlorinated alkanes can undergo hydrolysis, typically through nucleophilic substitution or elimination reactions. The structure of this compound, with chlorine atoms on adjacent carbons, suggests that elimination reactions (dehydrochlorination) might be a possible hydrolysis pathway. However, no specific experimental data on the hydrolysis rate constants of this compound at different pH values are available.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Activity and Bioremediation Potential

The bioremediation of chlorinated hydrocarbons is a well-studied field, with various microbial pathways identified for their degradation. These pathways can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. For chlorinated alkanes, degradation can be initiated by enzymes such as oxygenases and dehalogenases.

Given the structure of this compound, it is plausible that certain microbial strains could utilize it as a carbon source or co-metabolize it in the presence of other growth substrates. However, no studies have been found that specifically isolate or characterize microorganisms capable of degrading this compound. Consequently, its bioremediation potential remains theoretical.

Environmental Persistence in Various Compartments

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. This is often expressed as a half-life. The persistence of this compound in soil, water, and air is currently unknown due to the lack of specific studies. Factors such as its volatility, solubility, and susceptibility to the degradation processes mentioned above would all influence its persistence. Highly chlorinated alkanes can be resistant to degradation and may persist in the environment, potentially leading to long-term contamination.

Intermediate in Organic Synthesis

As an intermediate, this compound serves as a starting point for the construction of different molecular frameworks through reactions that typically involve its chlorine atoms.

While chlorinated butanes are crucial in polymer science, research indicates that it is specifically the isomer meso-1,2,3,4-tetrachlorobutane, rather than this compound, that serves as a key precursor for producing 2,3-dichloro-1,3-butadiene (B161454). google.com This monomer, 2,3-dichloro-1,3-butadiene, is noted for its high reactivity, even more so than chloroprene, and is used in the manufacture of specialized polychloroprene copolymers with desirable properties like crystallization resistance. google.comwikipedia.org The synthesis process involves the dehydrochlorination of the tetrachlorobutane isomer to yield the diene monomer, which can then be polymerized. google.com

This compound is utilized as a substrate for dehalogenation reactions to synthesize other organic compounds. A notable example is the preparation of but-2-yne. youtube.comyoutube.com In this reaction, this compound is treated with a reagent such as zinc dust. youtube.comyoutube.comyoutube.com The zinc acts to remove the chlorine atoms from the vicinal carbons, leading to the formation of a triple bond between the second and third carbon atoms of the butane (B89635) chain, yielding but-2-yne and zinc chloride as a byproduct. youtube.comyoutube.com

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | Zinc (Zn) | But-2-yne, Zinc Chloride (ZnCl₂) | Dehalogenation |

This conversion demonstrates its role as an intermediate in moving from a saturated, highly chlorinated alkane to an unsaturated alkyne. youtube.com

Development of Specialty Chemicals

The potential of this compound as a building block for specialty chemicals is an area of scientific interest, though specific industrial applications are not widely documented.

In theory, chlorinated organic molecules can serve as precursors in the synthesis of more complex molecules, including those with pharmaceutical applications. The reactivity of the carbon-chlorine bond allows for various substitution and elimination reactions, which are fundamental in medicinal chemistry. However, specific documented instances of this compound being used as a direct building block for the synthesis of pharmaceutical compounds are not detailed in available research.

Organochlorine compounds have historically been a significant class of pesticides. The synthesis of such compounds often involves the chlorination of hydrocarbon skeletons. While this compound is a chlorinated hydrocarbon, its specific application as a direct precursor in the synthesis of modern pesticides is not prominently featured in scientific literature.

The synthesis of dyes often involves aromatic compounds and specific functional groups that act as chromophores and auxochromes. The conversion of aliphatic compounds like this compound into precursors for dyes would likely require multiple synthetic steps to create the necessary aromatic or highly conjugated systems. There is no significant body of research that identifies this compound as a common starting material for the synthesis of dyes.

Future Research Directions and Emerging Areas for 2,2,3,3 Tetrachlorobutane

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

Advancements in catalysis could provide pathways to enhanced efficiency. The exploration of novel catalyst systems, potentially involving transition metals or photoredox catalysts, may offer lower energy routes and improved control over the chlorination process.

Furthermore, as 2,2,3,3-tetrachlorobutane possesses chiral centers, the development of stereoselective synthetic routes is a significant and largely unexplored area. Drawing inspiration from methodologies developed for other complex molecules, research into asymmetric catalysis could yield methods to selectively produce specific stereoisomers of this compound. nih.govbeilstein-journals.orgbeilstein-journals.org Such an achievement would be crucial for investigating the stereoisomer-specific properties and reactivity of the compound.

Table 1: Potential Areas for Synthetic Route Improvement

| Research Area | Objective | Potential Methodologies |

| Efficiency | Increase yield of this compound; reduce energy consumption. | Development of novel transition metal catalysts; flow chemistry processes. |

| Selectivity | Minimize formation of isomeric byproducts. | Catalyst design with high regioselectivity; optimization of reaction conditions (temperature, pressure, solvent). |

| Stereoselectivity | Control the synthesis of specific stereoisomers. | Asymmetric catalysis using chiral ligands; enzymatic synthesis routes. |

Advanced Mechanistic Investigations of Complex Transformations

While this compound is known as a precursor for 2,3-dichlorobutadiene-1,3, a valuable monomer, the detailed mechanisms of its transformations are not fully elucidated. google.com Future research is needed to conduct advanced mechanistic investigations into its dehydrochlorination and other complex reactions. Understanding the reaction intermediates, transition states, and kinetic profiles is essential for optimizing existing processes and discovering new transformations.

Modern physical organic chemistry techniques, including in-situ spectroscopic monitoring (e.g., NMR, IR) and computational modeling, can provide unprecedented insight into these reaction pathways. For instance, investigating the role of different bases or catalysts in the dehydrochlorination process could reveal pathways that favor higher yields and selectivity for the desired diene product.

Development of Highly Sensitive and Selective Analytical Detection Methods for Environmental Trace Analysis

Given the persistence of chlorinated hydrocarbons in the environment, developing robust analytical methods for their detection at trace levels is paramount. scies.orgnih.govresearchgate.net While general methods for chlorinated compounds exist, such as gas chromatography coupled with mass spectrometry (GC/MS) or an electron capture detector (ECD), future work should focus on creating methods with high sensitivity and selectivity specifically for this compound and its potential degradation products. nih.govepa.govhelcom.fiepa.gov

This research is critical for monitoring its environmental fate and for assessing the efficacy of remediation strategies. Challenges in analyzing complex environmental matrices (e.g., soil, water, sediment) require sophisticated sample preparation and cleanup procedures to remove interfering substances. nih.govhelcom.fi The development of new stationary phases for gas chromatography or advanced mass spectrometry techniques (e.g., tandem MS) could enable the unambiguous identification and quantification of this compound, even in the presence of other chlorinated isomers and contaminants.

Design of Environmentally Benign Degradation Strategies

The environmental persistence of polychlorinated alkanes necessitates the development of effective and environmentally friendly degradation strategies. scies.org Future research on this compound should focus on bioremediation and advanced oxidation processes (AOPs).

Bioremediation leverages the ability of microorganisms to break down chlorinated compounds. epa.govnih.gov Research could focus on identifying and isolating microbial strains capable of degrading this compound under either anaerobic or aerobic conditions. eurochlor.orgnih.govnih.gov This involves studying the enzymatic pathways, such as those involving mono- or dioxygenases, that initiate the breakdown of the molecule. nih.gov Butane-stimulated bioremediation, which has shown promise for other chlorinated solvents, could be a viable area of investigation. frtr.gov

AOPs, such as those using Fenton (H₂O₂/Fe²⁺) or persulfate, have been shown to effectively degrade short-chain chlorinated paraffins and could be adapted for this compound. scies.org Future work should optimize these processes to achieve complete mineralization to harmless products like carbon dioxide, water, and chloride ions.

Table 2: Comparison of Potential Degradation Strategies

| Degradation Strategy | Principle | Potential Advantages | Research Focus |

| Anaerobic Bioremediation | Microbes use the compound as an electron acceptor in the absence of oxygen. epa.gov | In-situ application, potentially lower cost. | Isolation of dehalogenating bacteria, understanding metabolic pathways. |

| Aerobic Bioremediation | Microbes use the compound as a carbon source or cometabolize it in the presence of oxygen. | Potentially faster degradation rates, complete mineralization. | Identifying aerobic degraders, investigating dioxygenase enzymes. |

| Advanced Oxidation | Generation of highly reactive radicals (e.g., hydroxyl) to chemically break down the compound. scies.org | Rapid degradation, effective for recalcitrant compounds. | Optimizing oxidant dosage, minimizing toxic byproducts, process integration. |

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules. Future research can employ methods like Density Functional Theory (DFT) to predict the physicochemical properties of functionalized derivatives of this compound before their synthesis. scies.org This in silico approach can accelerate the discovery of new materials with specific, tailored properties.

By computationally modeling how modifications to the this compound scaffold affect properties such as electronic structure, reactivity, and stability, researchers can identify promising candidates for various applications. researchgate.net For example, derivatives could be designed for use as flame retardants, hydraulic fluids, or specialized solvents. This predictive capability allows for a more focused and efficient synthetic effort, targeting only the most promising derivative structures.

Investigation of Catalytic Applications in Chemical Synthesis

While this compound is primarily viewed as a synthetic intermediate, the potential for it or its derivatives to serve in catalytic applications remains an open area of research. The presence of multiple chlorine atoms provides reactive sites that could be functionalized to create novel ligands for metal catalysts. The steric bulk of the tetrachlorobutane backbone could impart unique selectivity in catalytic transformations.

Future studies could explore the synthesis of phosphine, amine, or N-heterocyclic carbene ligands derived from this compound. The performance of these new ligands could then be tested in well-established catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), to assess their activity, stability, and selectivity. nih.govresearchgate.net

Studies on the Role of this compound in Broader Chemical Networks and Cycles

Understanding the behavior of a chemical compound requires placing it within the context of larger systems. For this compound, this involves studying its role in both industrial and environmental chemical networks. Research is needed to model its environmental fate, including its partitioning between air, water, and soil, its potential for long-range transport, and its bioaccumulation potential. nih.govresearchgate.netresearchgate.netfao.org

Investigating its transformation pathways within these networks is also crucial. This includes identifying its degradation products and understanding how it interacts with other chemicals in the environment. The study of chemical reaction networks can reveal complex relationships and feedback loops that are not apparent when studying the molecule in isolation. univie.ac.atplos.org This broader perspective is essential for a comprehensive risk assessment and for understanding its complete life cycle from production to ultimate fate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3,3-tetrachlorobutane with high purity?

- Methodological Answer: Controlled radical chlorination of butane using Cl₂ under UV irradiation is a common approach. Subsequent purification involves fractional distillation at a boiling point range of ~212.6°C (based on analogous tetrachlorobutane isomers) to isolate the target compound. Monitor reaction progress via GC-MS to avoid over-chlorination byproducts .

Q. How can researchers confirm the structural identity of this compound in synthetic mixtures?

- Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) with ¹H/¹³C NMR spectroscopy. The symmetric chlorine substitution pattern in this compound produces distinct NMR splitting patterns (e.g., singlet for equivalent Cl-substituted carbons). Compare retention indices and spectral data with computational predictions (e.g., InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2) for validation .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer: Store in amber glass vials under anhydrous nitrogen at -20°C to minimize hydrolytic cleavage of C-Cl bonds. Regularly assess purity via GC-FID, leveraging its density (1.39 g/cm³) to detect phase separation or solvent residues .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported vapor pressure values for this compound?

- Methodological Answer: Use static/manometric vapor pressure measurement systems calibrated with NIST-traceable standards. Pre-purify samples via preparative HPLC to remove isomer contaminants (e.g., 1,2,3,4-tetrachlorobutane). Literature inconsistencies (e.g., 0.25 mmHg at 25°C) often arise from residual solvents or incomplete drying .

Q. What computational approaches best predict the environmental persistence of this compound?

- Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G** level to calculate bond dissociation energies (BDEs) for C-Cl bonds. Combine with quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Experimental soil studies correlate with predicted log Kow values (~3.1) to assess bioaccumulation potential .

Q. How to optimize reaction conditions for studying the thermal decomposition kinetics of this compound?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) with heating rates <5°C/min to avoid exothermic runaway reactions. Monitor Cl₂ off-gassing via FTIR spectroscopy. Decomposition onset temperatures (~150°C) are inferred from structurally similar chlorinated alkanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.